2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used as a reference standard in various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), due to its stable isotope labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) typically involves the deuteration of 2-pyridylacetic acidThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, ensuring high purity and consistent isotope labeling. The reaction conditions are optimized to achieve maximum deuterium incorporation while maintaining the structural integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For nucleophilic substitution, the products are typically substituted pyridylacetic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is primarily related to its stable isotope labeling. The deuterium atoms in the compound allow for precise tracking and identification in analytical techniques. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridylacetic Acid Hydrochloride: The non-deuterated version of the compound, used in similar applications but without the benefits of stable isotope labeling.
2-Pyridineacetic Acid: Another related compound with similar chemical properties but lacking the deuterium atoms.
Uniqueness
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical techniques. This makes it particularly valuable in research and industrial applications where tracking and identification of specific atoms or functional groups are crucial .
Eigenschaften
Molekularformel |
C7H8ClNO2 |
---|---|
Molekulargewicht |
179.63 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D,5D2; |
InChI-Schlüssel |
MQVISALTZUNQSK-UNJHBGEESA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])([2H])C(=O)O)[2H])[2H].Cl |
Kanonische SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.